molecular formula C19H23ClN4O2 B4446320 1-(2-chlorobenzoyl)-N-[3-(1H-imidazol-1-yl)propyl]-4-piperidinecarboxamide

1-(2-chlorobenzoyl)-N-[3-(1H-imidazol-1-yl)propyl]-4-piperidinecarboxamide

Cat. No. B4446320
M. Wt: 374.9 g/mol
InChI Key: FXEVQAJBXHBXNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-chlorobenzoyl)-N-[3-(1H-imidazol-1-yl)propyl]-4-piperidinecarboxamide, also known as CPI-1189, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CPI-1189 is a selective antagonist of the histamine H3 receptor, which is involved in the regulation of various physiological processes, including neurotransmitter release, hormone secretion, and immune response.

Mechanism of Action

1-(2-chlorobenzoyl)-N-[3-(1H-imidazol-1-yl)propyl]-4-piperidinecarboxamide exerts its pharmacological effects by selectively blocking the histamine H3 receptor, which is primarily located in the central nervous system. By inhibiting the H3 receptor, 1-(2-chlorobenzoyl)-N-[3-(1H-imidazol-1-yl)propyl]-4-piperidinecarboxamide increases the release of various neurotransmitters, including dopamine, norepinephrine, and acetylcholine. This leads to an improvement in cognitive function, memory, and attention.
Biochemical and Physiological Effects:
1-(2-chlorobenzoyl)-N-[3-(1H-imidazol-1-yl)propyl]-4-piperidinecarboxamide has been shown to have various biochemical and physiological effects in preclinical models. The compound has been shown to increase the release of dopamine in the prefrontal cortex, which is involved in cognitive function and attention. Additionally, 1-(2-chlorobenzoyl)-N-[3-(1H-imidazol-1-yl)propyl]-4-piperidinecarboxamide has been shown to increase the release of acetylcholine in the hippocampus, which is involved in memory function.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-(2-chlorobenzoyl)-N-[3-(1H-imidazol-1-yl)propyl]-4-piperidinecarboxamide is its high selectivity for the histamine H3 receptor, which reduces the risk of off-target effects. Additionally, 1-(2-chlorobenzoyl)-N-[3-(1H-imidazol-1-yl)propyl]-4-piperidinecarboxamide has a favorable pharmacokinetic profile, which allows for easy administration and distribution in the body. However, one of the limitations of 1-(2-chlorobenzoyl)-N-[3-(1H-imidazol-1-yl)propyl]-4-piperidinecarboxamide is its limited solubility in water, which can make it challenging to formulate for certain applications.

Future Directions

There are several future directions for the research and development of 1-(2-chlorobenzoyl)-N-[3-(1H-imidazol-1-yl)propyl]-4-piperidinecarboxamide. One potential direction is the investigation of the compound's therapeutic potential in other neurological and psychiatric disorders, such as depression and anxiety. Additionally, further studies are needed to elucidate the precise mechanisms of action of 1-(2-chlorobenzoyl)-N-[3-(1H-imidazol-1-yl)propyl]-4-piperidinecarboxamide and to optimize its pharmacological properties for clinical use. Finally, the development of novel formulations and delivery methods for 1-(2-chlorobenzoyl)-N-[3-(1H-imidazol-1-yl)propyl]-4-piperidinecarboxamide could enhance its therapeutic efficacy and improve patient outcomes.
In conclusion, 1-(2-chlorobenzoyl)-N-[3-(1H-imidazol-1-yl)propyl]-4-piperidinecarboxamide is a promising compound that has shown potential therapeutic applications in various neurological and psychiatric disorders. Further research is needed to fully understand its mechanisms of action and optimize its pharmacological properties for clinical use.

Scientific Research Applications

1-(2-chlorobenzoyl)-N-[3-(1H-imidazol-1-yl)propyl]-4-piperidinecarboxamide has been extensively studied in various preclinical and clinical models for its potential therapeutic applications. The compound has shown promising results in the treatment of various neurological and psychiatric disorders, including Alzheimer's disease, schizophrenia, and attention deficit hyperactivity disorder (ADHD).

properties

IUPAC Name

1-(2-chlorobenzoyl)-N-(3-imidazol-1-ylpropyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23ClN4O2/c20-17-5-2-1-4-16(17)19(26)24-11-6-15(7-12-24)18(25)22-8-3-10-23-13-9-21-14-23/h1-2,4-5,9,13-15H,3,6-8,10-12H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXEVQAJBXHBXNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NCCCN2C=CN=C2)C(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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